molecular formula C22H30N2O2S B10922143 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide

Cat. No.: B10922143
M. Wt: 386.6 g/mol
InChI Key: COFWPYNYVXMBNL-OEAKJJBVSA-N
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Description

3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a phenyl ring substituted with tert-butyl groups and a hydroxyl group, along with a hydrazide moiety linked to a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The hydrazide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]PROPANOHYDRAZIDE is unique due to its combination of a phenyl ring with tert-butyl and hydroxyl substitutions, a hydrazide moiety, and a thienyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H30N2O2S

Molecular Weight

386.6 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide

InChI

InChI=1S/C22H30N2O2S/c1-21(2,3)17-12-15(13-18(20(17)26)22(4,5)6)9-10-19(25)24-23-14-16-8-7-11-27-16/h7-8,11-14,26H,9-10H2,1-6H3,(H,24,25)/b23-14+

InChI Key

COFWPYNYVXMBNL-OEAKJJBVSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N/N=C/C2=CC=CS2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=CC=CS2

Origin of Product

United States

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